4,5-Dehydro-corticosterone 21-Acetate

Description

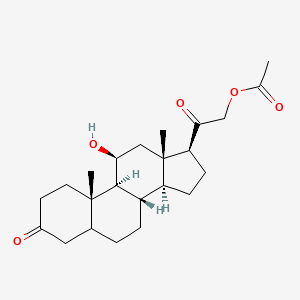

Structure

3D Structure

Properties

Molecular Formula |

C23H34O5 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

[2-[(8S,9S,10S,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14,16-19,21,26H,4-12H2,1-3H3/t14?,16-,17-,18+,19-,21+,22-,23-/m0/s1 |

InChI Key |

YTIFPFDLNLNNEY-UBEMDZAASA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)O)C |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for 4,5 Dehydro Corticosterone 21 Acetate and Analogues

Chemoenzymatic Synthetic Routes and Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to construct complex molecules like 4,5-Dehydro-corticosterone 21-Acetate. This approach allows for specific modifications of the steroid nucleus that are often challenging to achieve through purely chemical methods.

Precursor Compounds and Multi-Step Reaction Cascades

The primary precursor for the synthesis of 4,5-Dehydro-corticosterone 21-Acetate is Corticosterone (B1669441) 21-acetate. The core of the synthetic strategy involves a multi-step reaction cascade, with the key transformation being the introduction of a double bond at the C1-C2 position of the steroid's A-ring. This dehydrogenation reaction converts the saturated A-ring of the corticosterone backbone into a Δ¹,⁴-diene system. While chemical methods for this transformation exist, they often require harsh conditions and may lack regioselectivity, leading to a mixture of products. Enzymatic dehydrogenation, on the other hand, offers a more controlled and efficient alternative.

The general synthetic pathway can be outlined as follows:

Starting Material: Corticosterone 21-acetate

Key Transformation: Δ¹-dehydrogenation

Product: 4,5-Dehydro-corticosterone 21-Acetate

This targeted dehydrogenation significantly alters the biological activity of the resulting steroid.

Regioselective and Stereoselective Functionalization of the Steroid Nucleus

The introduction of a double bond at the 1,2-position of the steroid nucleus is a critical functionalization that enhances the anti-inflammatory properties of corticosteroids. Achieving this regioselectivity is a hallmark of enzymatic transformations. The enzymes responsible for this reaction, specifically 3-ketosteroid-Δ¹-dehydrogenases, exhibit a high degree of specificity for the C1 and C2 positions of the steroid A-ring.

This enzymatic process is also highly stereoselective, ensuring the correct configuration of the final product. The enzyme's active site binds the steroid substrate in a precise orientation, facilitating the removal of hydrogen atoms from the C1 and C2 positions without affecting other chiral centers within the molecule. This level of control is difficult to replicate with conventional chemical reagents, which can lead to undesirable side reactions and the formation of stereoisomers.

Microbial Biotransformation Approaches in Synthesis

Microbial biotransformation has emerged as a powerful and sustainable tool for the synthesis of steroid derivatives. Whole-cell fermentation or the use of isolated enzymes from microorganisms allows for highly specific and efficient modifications of the steroid scaffold under mild reaction conditions.

Identification and Characterization of Microorganisms for Specific Bioconversions (e.g., Arthrobacter simplex, Cunninghamella blakesleeana)

A variety of microorganisms have been identified and characterized for their ability to perform specific steroid bioconversions. For the crucial Δ¹-dehydrogenation required to produce 4,5-Dehydro-corticosterone 21-Acetate from Corticosterone 21-acetate, bacteria from the genus Arthrobacter, particularly Arthrobacter simplex, are widely utilized. nih.govmdpi.com These bacteria possess the necessary enzymatic machinery to efficiently introduce the C1-C2 double bond. nih.gov

Fungi, such as Cunninghamella blakesleeana, are also known for their steroid-transforming capabilities, particularly in hydroxylation reactions at various positions on the steroid nucleus. wikipedia.orgnih.gov While not the primary microorganism for Δ¹-dehydrogenation, the study of Cunninghamella blakesleeana has been instrumental in demonstrating the broad potential of microbial systems for creating diverse steroid analogues. For instance, it has been used to hydroxylate progesterone (B1679170) and other steroid derivatives. nih.govnih.gov

| Microorganism | Primary Bioconversion | Example Substrate → Product |

|---|---|---|

| Arthrobacter simplex | Δ¹-dehydrogenation | Cortisone (B1669442) acetate (B1210297) → Prednisone (B1679067) acetate researchgate.net |

| Cunninghamella blakesleeana | Hydroxylation | Cortexolone → Hydrocortisone (B1673445) wikipedia.org |

| Rhodococcus species | Δ¹-dehydrogenation and C20 reduction | Cortisone → Prednisone and 20β-hydroxy-prednisone nih.gov |

Optimization of Fermentation and Reaction Parameters for Enhanced Yields

To maximize the yield and efficiency of microbial steroid biotransformations, optimization of fermentation and reaction parameters is crucial. Key parameters that are often manipulated include:

Medium Composition: The growth medium must provide essential nutrients for the microorganism while also being conducive to the biotransformation process.

pH and Temperature: Each microorganism has an optimal pH and temperature range for growth and enzymatic activity. Maintaining these conditions is vital for high conversion rates.

Substrate Concentration: While a higher substrate concentration can lead to a greater product output, it can also be inhibitory to the microbial cells. Finding the optimal substrate loading is a key aspect of process optimization.

Aeration and Agitation: For aerobic microorganisms, adequate oxygen supply and mixing are necessary for cell growth and metabolism.

Use of Inducers: The expression of steroid-transforming enzymes can sometimes be enhanced by the addition of an inducer molecule to the fermentation medium. nih.gov

Genetic engineering of the microorganisms can also lead to significantly improved yields. For example, creating recombinant strains with multiple copies of the gene encoding the desired enzyme can boost production. researchgate.net

| Parameter | General Optimization Strategy |

|---|---|

| Medium Composition | Supplementation with carbon and nitrogen sources, vitamins, and minerals. |

| pH | Maintained within the optimal range for the specific microorganism (e.g., neutral pH for many bacteria). |

| Temperature | Controlled at the optimal growth and enzyme activity temperature (e.g., 25-37°C for many bacteria and fungi). |

| Substrate Solubility | Use of co-solvents or micronization to improve the bioavailability of hydrophobic steroid substrates. |

| Genetic Modification | Overexpression of key enzymes or knockout of competing pathways. researchgate.net |

Enzymatic Systems and Mechanisms Driving Microbial Transformations (e.g., 3-ketosteroid-Δ¹-dehydrogenases)

The key enzymes responsible for the Δ¹-dehydrogenation of corticosteroids are 3-ketosteroid-Δ¹-dehydrogenases (KstDs). nih.gov These are FAD-dependent enzymes that catalyze the introduction of a double bond between the C1 and C2 atoms of the A-ring of 3-ketosteroid substrates. nih.gov The reaction mechanism involves the stereospecific removal of protons from the C1α and C2β positions.

The catalytic cycle of KstD can be summarized as follows:

The steroid substrate binds to the active site of the enzyme.

A basic amino acid residue in the active site abstracts a proton from the C2 position.

A hydride ion is transferred from the C1 position to the FAD cofactor, reducing it to FADH₂.

The dehydrogenated steroid product is released from the active site.

The FADH₂ is reoxidized to FAD by an electron acceptor, regenerating the enzyme for another catalytic cycle.

The efficiency of this process is dependent on the presence of a suitable electron acceptor to regenerate the FAD cofactor. rug.nl In whole-cell fermentations, the cell's natural electron transport chain often fulfills this role.

Preparation of Structurally Modified Derivatives for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into the molecular features required for a compound's desired pharmacological effect. In the context of 4,5-Dehydro-corticosterone 21-Acetate, the synthesis of structurally modified derivatives allows for a systematic evaluation of how different chemical moieties influence its biological activity, including its anti-inflammatory potency and its balance of glucocorticoid and mineralocorticoid effects. The pregnane (B1235032) scaffold of corticosteroids offers multiple sites for chemical modification.

Key structural modifications of the 4,5-Dehydro-corticosterone 21-Acetate molecule can be strategically planned to probe the SAR. These modifications generally fall into several categories: halogenation, introduction of additional unsaturation, and alteration of substituents at various positions on the steroid nucleus.

Halogenation: The introduction of halogen atoms, particularly fluorine, at specific positions of the steroid nucleus is a well-established strategy for enhancing glucocorticoid and anti-inflammatory activity. For instance, the fluorination at the 9α-position is known to have a profound effect, largely due to the electron-withdrawing nature of fluorine, which influences the electronic environment of the nearby 11β-hydroxyl group. This modification generally leads to a significant increase in both glucocorticoid and mineralocorticoid potency.

Introduction of Unsaturation: The creation of an additional double bond in the A-ring of the steroid, specifically between the C1 and C2 positions to yield a 1,4-diene system, is another common modification. This transformation from a 4-ene to a 1,4-diene-3-one system typically enhances glucocorticoid and anti-inflammatory activities while reducing mineralocorticoid (salt-retaining) effects. This modification is famously seen in the conversion of hydrocortisone to prednisolone (B192156).

Modification of Side Chains and Other Substituents: Alterations to the C17 side chain and the introduction of substituents at other positions, such as the 16α-position, can also be used to fine-tune the biological activity profile. For example, the introduction of a 16α-hydroxyl or 16α-methyl group can significantly decrease the mineralocorticoid activity of potent glucocorticoids.

The synthesis of these derivatives often involves multi-step chemical processes starting from 4,5-Dehydro-corticosterone 21-Acetate or a suitable precursor. The specific reaction conditions and reagents would be chosen based on the desired modification, taking into account the chemoselectivity and stereoselectivity of the reactions.

Below is a data table summarizing some of the key potential structural modifications to the 4,5-Dehydro-corticosterone 21-Acetate scaffold and the generally expected impact on biological activity based on established corticosteroid SAR.

| Modification Site | Structural Change | General Synthetic Approach | Expected Impact on Biological Activity |

| C9 | Introduction of a 9α-fluoro group | Treatment with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Olah's reagent. | Significant increase in both glucocorticoid and mineralocorticoid activity. |

| C1-C2 | Introduction of a double bond (Δ¹) | Microbial dehydrogenation or chemical methods using reagents like selenium dioxide. | Enhanced glucocorticoid and anti-inflammatory activity with reduced mineralocorticoid activity. |

| C16 | Introduction of a 16α-methyl group | Multi-step synthesis involving the formation of an enolate and subsequent methylation. | Reduction of mineralocorticoid activity, potentially enhancing the therapeutic index. |

| C17 | Modification of the 21-acetate ester | Hydrolysis of the acetate followed by re-esterification with different acyl groups. | Alteration of pharmacokinetic properties such as duration of action and lipophilicity. |

| C6 | Introduction of a 6α-methyl group | Stereoselective methylation of an enamine or enol ether intermediate. | Increased glucocorticoid activity and metabolic stability. |

These targeted modifications allow for the generation of a library of analogues of 4,5-Dehydro-corticosterone 21-Acetate. Subsequent biological evaluation of these compounds provides valuable data for constructing a comprehensive SAR profile, which can guide the design of future derivatives with improved therapeutic properties.

Metabolism and Enzymatic Interconversions of 4,5 Dehydro Corticosterone 21 Acetate in Biological Systems

Biosynthetic Origins and Enzymatic Steps Leading to Related Corticosteroids

The biosynthetic pathway of naturally occurring corticosteroids, such as corticosterone (B1669441), provides a fundamental context for understanding the metabolism of synthetic analogues like 4,5-Dehydro-corticosterone 21-Acetate. The synthesis of corticosteroids occurs in the adrenal cortex and begins with cholesterol. wikipedia.orgnih.govnumberanalytics.com A series of enzymatic reactions catalyzed by cytochrome P450 enzymes and hydroxysteroid dehydrogenases convert cholesterol into various steroid hormones. wikipedia.orgoup.com

The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588) by the enzyme cytochrome P450scc (side-chain cleavage enzyme). wikipedia.orgveteriankey.com From pregnenolone, the pathway to corticosterone involves the following key enzymatic steps:

3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) converts pregnenolone to progesterone (B1679170). numberanalytics.comveteriankey.com

21-hydroxylase (CYP21A2) hydroxylates progesterone at the C21 position to form 11-deoxycorticosterone (DOC). numberanalytics.comveteriankey.com

11β-hydroxylase (CYP11B1) then converts 11-deoxycorticosterone to corticosterone by hydroxylation at the C11 position. nih.govnumberanalytics.com

In some species, corticosterone can be further converted to aldosterone (B195564) by aldosterone synthase (CYP11B2). nih.govnumberanalytics.com The enzymes involved in these pathways are located in either the mitochondria or the endoplasmic reticulum of adrenal cortical cells. veteriankey.comrose-hulman.edu The structure of 4,5-Dehydro-corticosterone 21-Acetate is closely related to corticosterone, with the key differences being the presence of a double bond between carbons 4 and 5 and an acetate (B1210297) group at the C21 position.

Table 1: Key Enzymes in the Biosynthesis of Corticosterone

| Enzyme | Abbreviation | Location | Reaction Catalyzed |

|---|---|---|---|

| Cytochrome P450 side-chain cleavage | P450scc (CYP11A1) | Mitochondria | Cholesterol → Pregnenolone |

| 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase | 3β-HSD | Endoplasmic Reticulum | Pregnenolone → Progesterone |

| 21-hydroxylase | CYP21A2 | Endoplasmic Reticulum | Progesterone → 11-Deoxycorticosterone |

| 11β-hydroxylase | CYP11B1 | Mitochondria | 11-Deoxycorticosterone → Corticosterone |

Pathways of Enzymatic Transformation and Inactivation

Once in a biological system, 4,5-Dehydro-corticosterone 21-Acetate is expected to undergo several enzymatic transformations that can either activate, inactivate, or modify its biological activity.

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial in regulating the local availability of active glucocorticoids. nih.govresearchgate.net There are two main isoforms:

11β-HSD1 : This enzyme exhibits bidirectional activity in vitro but predominantly acts as a reductase in vivo, converting the inactive 11-keto form (cortisone in humans, 11-dehydrocorticosterone (B106187) in rodents) back to the active 11β-hydroxy form (cortisol in humans, corticosterone in rodents). nih.govfrontiersin.org

11β-HSD2 : This enzyme is a high-affinity dehydrogenase that catalyzes the inactivation of cortisol and corticosterone to cortisone (B1669442) and 11-dehydrocorticosterone, respectively. frontiersin.orgresearchgate.net

Given its structure, 4,5-Dehydro-corticosterone (once the 21-acetate is hydrolyzed) would be a substrate for 11β-HSD2, leading to its inactivation to the corresponding 11-keto derivative. Conversely, if the 11-keto form of the compound were present, 11β-HSD1 could potentially convert it back to the active 11β-hydroxy form. The presence of the 4,5-dehydro bond might influence the affinity of these enzymes for the steroid, a common phenomenon with synthetic corticosteroids. nih.gov

The 21-acetate group of 4,5-Dehydro-corticosterone 21-Acetate is susceptible to hydrolysis by various non-specific esterases and acetylhydrolases present in blood, liver, and other tissues. msdvetmanual.comoup.combodorlaboratories.com This hydrolysis would release the active alcohol, 4,5-Dehydro-corticosterone. This is a common activation step for many corticosteroid prodrugs. msdvetmanual.com The rate of hydrolysis can vary depending on the specific ester and the tissue. drugbank.com For instance, paraoxonase 1, associated with high-density lipoprotein (HDL), has been identified as a major hydrolase for certain corticosteroid soft drugs in human plasma. drugbank.com Human serum albumin (HSA) can also contribute to the hydrolysis of some steroid esters. drugbank.com

Beyond the actions of 11β-HSD and esterases, corticosteroids undergo a variety of other metabolic transformations, primarily in the liver. These reactions generally lead to more polar, water-soluble compounds that can be readily excreted.

Hydroxylation : Cytochrome P450 enzymes can introduce additional hydroxyl groups at various positions on the steroid nucleus. For example, 6β-hydroxylation is a common metabolic pathway for many corticosteroids, catalyzed by CYP3A4. wikipedia.orgnih.govresearchgate.net In vitro studies with dexamethasone (B1670325) in liver fractions from various mammalian species have shown species-dependent differences in hydroxylation patterns. nih.gov

Reduction : The A-ring of corticosteroids is a major site of reduction. The double bond at C4-C5 is typically reduced by 5α- and 5β-reductases, followed by the reduction of the 3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases, leading to the formation of tetrahydro-metabolites. wikipedia.org

Conjugation : The hydroxyl groups of the parent steroid and its metabolites can be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation) to further increase water solubility and facilitate excretion. nih.gov Studies in cattle have shown that corticosteroids and their metabolites are excreted in urine as both glucuronide and sulfate conjugates. nih.gov

Identification and Characterization of Metabolites in Non-Human Biological Matrices

The identification of corticosteroid metabolites in non-human species is often carried out through the analysis of urine and feces using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govmadbarn.com

In cattle , studies on the metabolism of prednisolone (B192156), a synthetic corticosteroid, have identified several urinary metabolites, including prednisone (B1679067) (the 11-keto form), 20α- and 20β-dihydroprednisolone, 20β-dihydroprednisone, and 6β-hydroxyprednisolone. nih.gov The proportion of conjugated forms of corticosteroids can vary, with tetrahydrocortisol (B1682764) showing a higher degree of conjugation compared to cortisol or dexamethasone in bovine urine. nih.gov

While no studies have specifically reported the metabolites of 4,5-Dehydro-corticosterone 21-Acetate, based on the metabolic pathways of related compounds, one could anticipate the following metabolites in non-human biological matrices:

The hydrolyzed product, 4,5-Dehydro-corticosterone.

The 11-keto metabolite, 4,5-Dehydro-11-dehydrocorticosterone.

Reduced metabolites (e.g., tetrahydro- and dihydro- derivatives).

Hydroxylated metabolites (e.g., 6β-hydroxy-4,5-Dehydro-corticosterone).

Conjugated forms (glucuronides and sulfates) of the above metabolites.

Table 2: Predicted Metabolites of 4,5-Dehydro-corticosterone 21-Acetate in Non-Human Biological Systems

| Metabolite Class | Predicted Specific Metabolite(s) | Enzymatic Pathway |

|---|---|---|

| Hydrolysis Product | 4,5-Dehydro-corticosterone | Esterases/Acetylhydrolases |

| Oxidation Product | 4,5-Dehydro-11-dehydrocorticosterone | 11β-HSD2 |

| Reduction Products | Dihydro- and Tetrahydro- derivatives | 5α/5β-Reductases, 3α/3β-HSDs |

| Hydroxylation Products | 6β-hydroxy-4,5-Dehydro-corticosterone | Cytochrome P450 (e.g., CYP3A) |

| Conjugation Products | Glucuronide and Sulfate conjugates | UGTs, SULTs |

Molecular Mechanisms of Action and Biological Activities of 4,5 Dehydro Corticosterone 21 Acetate

Steroid Receptor Binding and Activation Profiles

The interaction of 4,5-Dehydro-corticosterone 21-Acetate with steroid receptors is the initial and most critical step in its mechanism of action. This section details its binding and activation profiles for the glucocorticoid and mineralocorticoid receptors, and explores potential interactions with other nuclear receptors.

4,5-Dehydro-corticosterone 21-Acetate is expected to act as an agonist for the Glucocorticoid Receptor (GR), the primary target for glucocorticoids like cortisol and corticosterone (B1669441). wikipedia.orgwikipedia.org The binding affinity of a steroid for the GR is a key determinant of its potency. The structure of 4,5-Dehydro-corticosterone 21-Acetate, particularly the acetate (B1210297) group at the C21 position, significantly influences this affinity.

Research on related glucocorticoids has demonstrated that the substitution of a 21-hydroxyl group with a 21-acetate ester generally leads to a decrease in the steroid's binding affinity for the GR when compared to the parent alcohol compound. nih.gov This is because the bulkier acetate group can sterically hinder the optimal positioning of the steroid within the receptor's ligand-binding pocket. For example, studies comparing hydrocortisone (B1673445) to its 21-acetate ester show lower binding affinity for the esterified form. nih.gov

Therefore, it is predicted that 4,5-Dehydro-corticosterone 21-Acetate possesses a lower binding affinity for the GR than its parent compound, 4,5-Dehydro-corticosterone. Despite this reduced affinity, it likely retains agonistic properties, meaning it can bind to and activate the GR, initiating the downstream signaling cascade that leads to changes in gene expression. medchemexpress.comnih.gov The activation of the GR complex leads to the regulation of genes involved in development, metabolism, and the immune response. wikipedia.org

Table 1: Predicted Glucocorticoid Receptor (GR) Binding Affinity

| Compound | Predicted Relative Binding Affinity for GR | Predicted Activity |

|---|---|---|

| Corticosterone | High | Agonist |

| 4,5-Dehydro-corticosterone | High | Agonist |

| 4,5-Dehydro-corticosterone 21-Acetate | Moderate (Lower than parent compound) | Agonist |

This table is based on established structure-activity relationships for corticosteroids. nih.gov

The Mineralocorticoid Receptor (MR) is another key target for corticosteroids. It plays a crucial role in regulating electrolyte and fluid balance. bioscientifica.com The MR has a high affinity for mineralocorticoids like aldosterone (B195564), but it can also bind glucocorticoids such as cortisol and corticosterone with similar high affinity. bioscientifica.comnih.gov In tissues that are primary targets for mineralocorticoids, an enzyme called 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR from being overwhelmed by the much higher circulating concentrations of glucocorticoids by converting them into inactive forms. nih.govnih.gov

Given that corticosterone is a natural ligand for the MR, it is highly probable that 4,5-Dehydro-corticosterone 21-Acetate also interacts with this receptor. nih.gov However, the precise binding affinity and selectivity are not well-documented. The structural modifications—the 4,5-dehydro bond and the 21-acetate group—would influence its interaction compared to corticosterone. The selectivity of a corticosteroid for the GR over the MR is a critical factor in its pharmacological profile. As with the GR, the 21-acetate modification may also reduce its affinity for the MR. Without specific experimental data, the compound is presumed to be a non-selective agonist at both GR and MR, a common feature of many endogenous and synthetic corticosteroids.

Beyond the GR and MR, corticosteroids can sometimes interact with other members of the nuclear receptor superfamily. sigmaaldrich.com These receptors, which include the Pregnane (B1235032) X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), are involved in sensing foreign compounds (xenobiotics) and regulating their metabolism and elimination. sigmaaldrich.com

Corticosterone has been identified as an endogenous ligand for PXR. This suggests that its derivatives, potentially including 4,5-Dehydro-corticosterone 21-Acetate, could also serve as ligands for this receptor. Activation of PXR can influence the expression of various drug-metabolizing enzymes and transporters. However, specific studies confirming the interaction between 4,5-Dehydro-corticosterone 21-Acetate and other nuclear receptors are lacking. Any such interactions would likely be weaker than its primary interactions with the GR and MR and would require further investigation to establish their physiological relevance.

Cellular Signaling Pathways and Gene Expression Modulation

Upon binding to its receptor, 4,5-Dehydro-corticosterone 21-Acetate can trigger a cascade of cellular events that modulate gene expression. These effects can be broadly categorized into genomic and non-genomic pathways.

The classical, or genomic, mechanism of action for glucocorticoids is well-established. nih.govresearchgate.net After 4,5-Dehydro-corticosterone 21-Acetate enters a cell and binds to the cytosolic GR, the receptor undergoes a conformational change. This causes the dissociation of a complex of heat shock proteins, allowing the activated steroid-receptor complex to translocate into the nucleus. wikipedia.orgnih.gov

Once in the nucleus, the GR complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). mdpi.com These GREs are located in the regulatory regions of target genes. The binding of the GR dimer to a GRE can either enhance (transactivation) or suppress (transrepression) the transcription of that gene. nih.gov This modulation of gene expression is the basis for the majority of the physiological and pharmacological effects of glucocorticoids, including their anti-inflammatory and metabolic actions. researchgate.netmdpi.com This genomic pathway typically takes hours to days to manifest its full effects, as it requires the synthesis of new mRNA and proteins. researchgate.net

Table 2: Overview of the Genomic Signaling Pathway

| Step | Event | Location | Outcome |

|---|---|---|---|

| 1 | Ligand Binding | Cytoplasm | GR activation and dissociation of heat shock proteins. |

| 2 | Nuclear Translocation | Cytoplasm to Nucleus | Movement of the activated GR-ligand complex into the nucleus. |

| 3 | Dimerization & DNA Binding | Nucleus | The GR-ligand complex binds to Glucocorticoid Response Elements (GREs) on DNA. |

| 4 | Gene Transcription Modulation | Nucleus | Upregulation or downregulation of target gene expression. |

In addition to the slower genomic effects, corticosteroids, including corticosterone, are known to elicit rapid biological responses that occur within seconds to minutes. researchgate.netnih.gov These effects are too swift to be explained by the classical pathway of gene transcription and protein synthesis and are thus termed "non-genomic". nih.gov

These rapid actions are often initiated at the cell membrane. Evidence suggests the existence of membrane-bound glucocorticoid receptors (mGRs) that can trigger intracellular signaling cascades upon steroid binding. researchgate.netnih.gov These cascades can involve the activation of various protein kinases, such as mitogen-activated protein kinases (MAPKs), and can lead to rapid changes in cellular functions like ion transport and neurotransmitter release. nih.gov Some non-genomic effects may also be mediated by the classical cytosolic GR interacting with other signaling proteins in the cytoplasm. nih.gov

Modulation of Specific Cellular Processes

The biological effects of 4,5-Dehydro-corticosterone 21-Acetate are manifested through its significant influence on fundamental cellular pathways, including inflammatory signaling, immune cell function, and the regulation of cell survival and death.

A primary mechanism of action for corticosteroids is the modulation of inflammatory signaling cascades. These compounds bind to the glucocorticoid receptor, leading to changes in gene expression that suppress inflammation. drugbank.com One of the short-term effects is the inhibition of phospholipase A2 (PLA2), an enzyme that catalyzes the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.com This inhibition is thought to be mediated by corticosteroid-induced proteins known as lipocortins.

Furthermore, these compounds inhibit the activity of key inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). drugbank.com NF-κB is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, corticosteroids effectively downregulate the production of a suite of inflammatory molecules. This leads to the negative transcriptional regulation of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF). nih.gov In contrast, they can also promote the expression of anti-inflammatory genes, such as that for Interleukin-10. drugbank.com

The immunomodulatory effects of corticosteroids are profound, directly impacting the function and proliferation of key immune cells like lymphocytes and macrophages. semanticscholar.org

In cellular models, cortisone (B1669442) acetate has been shown to suppress the division of lymphoid cells and cause a significant depletion of lymphocytes in lymphoid tissues. semanticscholar.orgnih.gov This action prevents the production of immunologically-committed lymphocytes, which are essential for mediating cellular immune responses at sites of infection or inflammation. nih.govnih.gov

The function of macrophages is also heavily influenced. Corticosteroids can suppress the proliferation of resident macrophages in the liver. nih.govnih.gov A critical finding is their ability to prevent the accumulation of monocyte-derived macrophages at inflammatory foci. semanticscholar.orgnih.gov This failure of macrophages to migrate to where they are needed is a primary contributor to the suppression of cell-mediated immunity observed with corticosteroid treatment. semanticscholar.orgnih.gov

| Cell Type | Observed Effect | Functional Consequence | Source |

|---|---|---|---|

| Lymphocytes | Suppresses proliferation and depletes cells in lymphoid tissue. | Inhibits the production of immunologically-committed lymphocytes required for immune response mediation. | nih.govsemanticscholar.orgnih.gov |

| Macrophages | Suppresses division and prevents accumulation at infective foci. | Leads to a failure of effector macrophage migration, suppressing cell-mediated immunity. | nih.govsemanticscholar.orgnih.gov |

The influence of corticosteroids on cell survival is complex and highly dependent on the cell type and context. Glucocorticoids are known to be potent inducers of apoptosis (programmed cell death) in many cell types, an effect mediated through the activation of the glucocorticoid receptor. nih.gov

In vitro studies have demonstrated that corticosteroids induce apoptosis in a variety of cultured cells. For instance, hydrocortisone acetate and other corticosteroids were found to cause apoptotic changes in cultured human chondrocytes (cartilage cells). nih.gov Similarly, hydrocortisone has been shown to induce apoptosis in human gastric epithelial cell cultures. nih.gov Lymphoid cells are also particularly susceptible to glucocorticoid-induced apoptosis. oup.com

However, the effect is not universally pro-apoptotic. In certain cellular environments, corticosteroids can exert a protective, anti-apoptotic effect. Research on a human neuroblastoma cell line (SH-SY5Y) showed that pretreatment with a low concentration of corticosterone effectively restored cell viability and protected against hydrogen peroxide-induced apoptosis. biomolther.org This protective action was associated with a decrease in the expression of pro-apoptotic markers such as PUMA and Bim. biomolther.org

Studies on human laryngeal carcinoma cells (HEp-2) further illustrate the complexity of these effects on cell viability. Exposure to hydrocortisone resulted in a significant increase in mitochondrial activity at lower concentrations (0.5 and 1.0 µM), but a reduction at a higher concentration (2.5 µM), indicating a dose-dependent impact on cellular metabolic health. biorxiv.org

| Effect | Cell Model | Observation | Source |

|---|---|---|---|

| Pro-Apoptotic | Human Chondrocytes | Corticosteroid treatment induced apoptotic changes in cultured cartilage cells. | nih.gov |

| Pro-Apoptotic | Human Gastric Epithelial Cells | Hydrocortisone was found to induce apoptosis in cultured stomach lining cells. | nih.gov |

| Anti-Apoptotic / Protective | Human Neuroblastoma Cells (SH-SY5Y) | Low-concentration corticosterone protected against oxidative stress-induced cell death and reduced apoptotic markers. | biomolther.org |

Structure Activity Relationships Sar of 4,5 Dehydro Corticosterone 21 Acetate and Its Derivatives

Contribution of the 21-Acetate Ester Group to Receptor Affinity and Biological Potency

The nature of the substituent at the C21 position is a critical determinant of a corticosteroid's interaction with its receptors. For 4,5-Dehydro-corticosterone 21-Acetate, the 21-acetate ester group plays a significant role.

Esterification of the C21-hydroxyl group generally influences the lipophilicity and pharmacokinetics of the steroid. Research indicates that converting the 21-hydroxyl group to a 21-acetate ester increases the molecule's lipophilicity. nih.gov However, this modification often leads to a decrease in direct binding affinity for the glucocorticoid receptor compared to the parent alcohol. nih.gov One study on hydrocortisone (B1673445) and betamethasone (B1666872) showed that 21-acetate substitution causes a notable decrease in receptor affinity. nih.gov The higher potency of some esterified corticosteroids is often attributed to improved absorption and distribution, with subsequent hydrolysis in vivo to the more active 21-hydroxyl form.

The presence of an unblocked 21-hydroxyl group is considered essential for eliciting a fast feedback response at the hypothalamic level, a key aspect of glucocorticoid action. nih.gov Steroids with modifications at this position, such as esterification, may exhibit altered feedback mechanisms. The delayed feedback receptor, in contrast, shows more flexibility, requiring either an 11β- or a 21-hydroxyl group for efficacy. nih.govnih.gov

Furthermore, the length of the ester chain at C21 can modulate both binding affinity and lipophilicity. While 21-esters generally show lower binding affinity than the parent 21-alcohol, elongating the ester chain from acetate (B1210297) to valerate (B167501) can lead to an increase in both receptor binding affinity and lipophilicity. nih.gov This suggests a complex relationship where the physicochemical properties conferred by the ester group must be balanced for optimal receptor interaction.

Significance of the Δ4,5-Double Bond and Additional Δ1,2-Unsaturation on Conformation and Receptor Binding

The geometry of the steroid's A-ring is fundamental to its biological activity. The Δ4,5-double bond is a crucial feature for both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqresearchgate.net This double bond, in conjunction with the 3-keto group, flattens the A-ring, a conformation that is essential for effective binding to both GR and MR. nih.gov

The introduction of an additional double bond between C1 and C2 (Δ1,2-unsaturation), which converts a corticosterone-type structure to a prednisolone-type structure, has profound effects. This modification further alters the conformation of the A-ring, leading to a selective increase in glucocorticoid activity while reducing mineralocorticoid (salt-retaining) effects. researchgate.nethama-univ.edu.sy For instance, prednisolone (B192156), which contains both Δ4,5 and Δ1,2 double bonds, is approximately four times more potent as an anti-inflammatory agent than hydrocortisone, which only has the Δ4,5 bond. wikipedia.org This enhancement in potency is linked to the increased flexibility of the C1-C2 bond in cortisol (which lacks the Δ1,2 bond), a feature that is believed to be responsible for its lower affinity to GR compared to synthetic analogues like dexamethasone (B1670325). nih.gov The Δ1,2-unsaturation stabilizes a more favorable A-ring conformation for GR binding. nih.gov

This structural modification is a cornerstone in the development of synthetic glucocorticoids, allowing for the dissociation of desired anti-inflammatory effects from the undesirable salt-retaining properties associated with mineralocorticoid receptor activation. gpnotebook.com

Impact of Substitutions at Various Positions (e.g., C6, C9, C16, C17) on Biological Activity and Selectivity

Modifications at various positions on the steroid nucleus are employed to fine-tune the biological activity and selectivity of corticosteroids.

C6 Substitution: The introduction of a methyl group at the C6α position, as seen in methylprednisolone, can enhance glucocorticoid activity and further reduce mineralocorticoid effects. nih.gov Halogenation at this position, such as with a 6α-fluoro group, also tends to increase activity while having less impact on salt retention compared to 9α-fluorination. uomustansiriyah.edu.iq

C9 Substitution: Fluorination at the 9α position dramatically enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqhama-univ.edu.sy This is attributed to the electron-withdrawing effect of the fluorine atom on the nearby 11β-hydroxyl group, which potentiates receptor binding. uomustansiriyah.edu.iq However, this modification significantly increases salt-retaining properties, as seen in fludrocortisone. In some complex molecules like budesonide, 9α-fluorination can paradoxically slightly decrease binding affinity, demonstrating that the effects of substitutions are context-dependent. nih.gov

C16 Substitution: Introducing a methyl or hydroxyl group at the C16 position (either α or β) virtually eliminates mineralocorticoid activity. nih.gov This modification is a key strategy in designing potent anti-inflammatory steroids with minimal salt-retaining side effects. For example, dexamethasone (16α-methyl) and betamethasone (16β-methyl) are potent glucocorticoids with negligible mineralocorticoid action. gpnotebook.com

C17 Substitution: The C17 position is crucial for receptor interaction. nih.gov A 17α-hydroxyl group is important for glucocorticoid activity, as it can form hydrogen bonds within the receptor's ligand-binding pocket. researchgate.net Esterification at this position, often with bulky groups like a furoate ester in mometasone (B142194) furoate, can significantly increase potency by allowing the ligand to completely fill the binding pocket and create additional anchor contacts. nih.govnih.gov Conversely, substitution with a long aliphatic chain at C17 can lead to a complete loss of affinity for the mineralocorticoid receptor. nih.gov

Comparative Analysis of Biological Potencies with Endogenous Corticosteroids and Synthetic Analogues in Research Assays

The biological potency of 4,5-Dehydro-corticosterone 21-Acetate and its derivatives is evaluated through research assays that measure their relative binding affinity (RBA) for glucocorticoid and mineralocorticoid receptors and their functional activity in cell-based systems. These potencies are typically compared against endogenous corticosteroids like cortisol and corticosterone (B1669441), and established synthetic analogues like dexamethasone and prednisolone.

Cortisol, the primary human glucocorticoid, serves as a benchmark but has relatively low potency compared to most synthetic derivatives. wikipedia.orgnih.gov For instance, prednisolone is about four times more potent, and dexamethasone is about 40 times more potent than hydrocortisone in terms of anti-inflammatory effect. wikipedia.org Corticosterone, which lacks the 17α-hydroxyl group, has about 70% lower glucocorticoid activity than cortisol in humans. hama-univ.edu.sy

The introduction of specific structural motifs leads to significant increases in potency. Dexamethasone's high potency is a result of the combined effects of the Δ1,2 double bond, the 9α-fluoro group, and the 16α-methyl group. nih.gov Mometasone furoate, with its unique C17α furoate ester, exhibits a glucocorticoid receptor binding affinity approximately 22 times that of dexamethasone. nih.gov

The following interactive table summarizes the relative potencies of several key corticosteroids compared to hydrocortisone, which is assigned a reference value of 1. These values are approximations derived from various research assays and reflect anti-inflammatory (glucocorticoid) and salt-retaining (mineralocorticoid) activities.

| Compound | Relative Anti-inflammatory Potency | Relative Salt-Retaining Potency |

|---|---|---|

| Hydrocortisone (Cortisol) | 1 | 1 |

| Corticosterone | 0.3 | 15 |

| Cortisone (B1669442) Acetate | 0.8 | 0.8 |

| Prednisolone | 4 | 0.8 |

| Methylprednisolone | 5 | 0.5 |

| Dexamethasone | 25-40 | 0 |

| Betamethasone | 25-30 | 0 |

| Fludrocortisone | 10 | 125 |

This comparative analysis is essential in research for selecting appropriate compounds and for the rational design of new analogues with desired therapeutic profiles, aiming to maximize glucocorticoid receptor-mediated anti-inflammatory effects while minimizing mineralocorticoid receptor-mediated side effects. nih.govgpnotebook.com

Analytical Methodologies for Research of 4,5 Dehydro Corticosterone 21 Acetate in Complex Biological Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating 4,5-Dehydro-corticosterone 21-Acetate from other endogenous and exogenous compounds within a biological sample. The choice between liquid and gas chromatography depends on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of corticosteroids from biological fluids. nih.govmdpi.com These methods offer high specificity and sensitivity, particularly when coupled with mass spectrometry. mdpi.com UHPLC, utilizing columns with smaller particle sizes (typically under 2 µm), provides faster analysis times and improved resolution compared to traditional HPLC. researchgate.net

For steroid analysis, reversed-phase chromatography is the most common approach. google.com Columns with C18 stationary phases are frequently employed to separate steroids based on their hydrophobicity. researchgate.netnih.gov The mobile phase typically consists of a gradient mixture of an aqueous solvent (like water with additives) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govnih.gov Additives like formic acid or ammonium (B1175870) acetate (B1210297) are often included to facilitate the ionization of the analyte for subsequent mass spectrometry detection. nih.govnih.gov The separation is achieved by carefully controlling the gradient elution, which allows for the separation of structurally similar steroids. nih.gov

Table 1: Typical HPLC/UHPLC Parameters for Corticosteroid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separates steroids based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid or Ammonium Acetate | Aqueous component of the gradient; additive aids ionization. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting hydrophobic compounds. |

| Flow Rate | 0.2 - 0.5 mL/min (UHPLC) | Optimal for small particle size columns, ensuring high efficiency. |

| Column Temp. | 40 - 45°C | Ensures reproducible retention times and improves peak shape. nih.govnih.gov |

| Injection Vol. | 5 - 20 µL | Small volume is sufficient due to the high sensitivity of modern detectors. |

| Gradient | Linear gradient from low to high % of Mobile Phase B | Allows for the elution of a wide range of compounds with varying polarities. |

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful technique for steroid profiling. nih.govresearchgate.net However, due to the low volatility and thermal instability of corticosteroids like 4,5-Dehydro-corticosterone 21-Acetate, a crucial derivatization step is required prior to analysis. oup.com This chemical modification process converts the steroid into a more volatile and thermally stable analogue, making it suitable for GC analysis. oup.commdpi.com

The most common derivatization method for steroids is silylation, which involves replacing active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.com This procedure significantly improves the chromatographic behavior of the compounds on nonpolar capillary columns typically used in GC-MS. restek.com The resulting TMS-derivatives produce characteristic fragmentation patterns upon electron ionization in the mass spectrometer, aiding in structural elucidation. oup.commdpi.com

Table 2: General GC-MS Workflow for Steroid Analysis

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1. Extraction | Isolation of steroids from the biological matrix. | Liquid-Liquid or Solid-Phase Extraction. |

| 2. Hydrolysis | (If necessary) Cleavage of conjugated steroids (glucuronides/sulfates). | Enzymatic (e.g., β-glucuronidase). oup.com |

| 3. Derivatization | Conversion to volatile derivatives (e.g., TMS ethers). | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). |

| 4. GC Separation | Separation of derivatized steroids on a capillary column. | High-temperature, low-bleed column (e.g., 100% dimethylpolysiloxane). restek.com |

| 5. MS Detection | Ionization (typically Electron Ionization) and mass analysis. | Mass spectrometer operating in scan or selected ion monitoring (SIM) mode. |

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is the preferred detection method for the analysis of 4,5-Dehydro-corticosterone 21-Acetate due to its exceptional sensitivity and specificity, which are crucial for distinguishing the analyte from a complex background of endogenous compounds. nih.gov

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is considered the gold standard for quantitative bioanalysis. nih.govoslomet.noresearchgate.net This technique provides a significant advantage over single-stage MS by reducing chemical noise and matrix effects. researchgate.net The process involves multiple stages of mass analysis. In a typical triple quadrupole instrument, the first quadrupole (Q1) is set to select the molecular ion (the precursor ion) of the target analyte. This ion is then passed into the second quadrupole (Q2), which acts as a collision cell where the ion is fragmented by collision with an inert gas. The third quadrupole (Q3) is then set to detect a specific, characteristic fragment ion (the product ion). ed.ac.uk

This precursor-to-product ion transition is highly specific to the analyte's structure. By monitoring one or more of these transitions, a technique known as Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification, even at femtomole levels, largely eliminating interferences from the sample matrix. nih.goved.ac.uk

Table 3: Example Multiple Reaction Monitoring (MRM) Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| 4,5-Dehydro-corticosterone 21-Acetate | [M+H]⁺ | Specific fragment 1 | Positive ESI |

| 4,5-Dehydro-corticosterone 21-Acetate | [M+H]⁺ | Specific fragment 2 | Positive ESI |

| Labeled Internal Standard | [M+H]⁺ | Corresponding fragment 1 | Positive ESI |

Note: Specific m/z values would be determined experimentally based on the compound's fragmentation pattern.

For the most accurate and precise quantification, isotope dilution mass spectrometry is the method of choice. nih.gov This technique corrects for variations in sample preparation and matrix-induced ionization suppression or enhancement. sigmaaldrich.combohrium.com A known quantity of a stable isotope-labeled (SIL) version of the analyte, such as a deuterated or ¹³C-labeled 4,5-Dehydro-corticosterone 21-Acetate, is added to the biological sample at the very beginning of the sample preparation process. sigmaaldrich.com

This SIL internal standard is chemically identical to the target analyte and therefore behaves identically during extraction, chromatography, and ionization. sigmaaldrich.com However, it is distinguishable by the mass spectrometer due to its higher mass. Quantification is achieved by measuring the ratio of the peak area of the native analyte to that of the co-eluting SIL internal standard. bohrium.com This ratio is then compared to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard, yielding a highly accurate measurement. sigmaaldrich.com

Sample Preparation Strategies for Biological Samples (e.g., Tissue Homogenates, Cell Lysates, Non-Human Biofluids)

Effective sample preparation is a critical prerequisite for reliable analysis. austinpublishinggroup.com The primary goals are to extract the analyte from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the analyte to a level suitable for detection. nih.govnih.gov

A common initial step for solid or semi-solid samples like tissues is homogenization in a suitable buffer, followed by centrifugation to separate soluble components from cellular debris. nih.gov For cell cultures, lysis is performed to release intracellular contents. The resulting homogenate, lysate, or biofluid then undergoes further extraction and purification. The two most prevalent methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). austinpublishinggroup.comnih.gov

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. nih.gov Solvents like methyl-tert-butyl-ether (MTBE), ethyl acetate, or dichloromethane (B109758) are commonly used to extract steroids. nih.govnih.gov After mixing and separation of the layers, the organic phase containing the steroid is collected, evaporated, and the residue is reconstituted in a solvent compatible with the chromatographic system. nih.govnih.gov

Solid-Phase Extraction (SPE): SPE is a more modern and often more selective technique that has become widely used for steroid extraction. austinpublishinggroup.comnih.gov The sample is passed through a cartridge containing a solid sorbent that retains the analyte. google.com For steroids, reversed-phase sorbents (e.g., C18) or polymeric sorbents are common. austinpublishinggroup.com Interfering substances are washed away, and the purified analyte is then eluted from the sorbent with a small volume of an organic solvent. researchgate.net SPE can be easily automated in a 96-well plate format, allowing for high-throughput sample processing. nih.gov

Table 4: Comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids. | Partitioning between a solid and a liquid phase. |

| Selectivity | Generally lower; based on solvent polarity. | Higher; can be tuned by sorbent and solvent choice. austinpublishinggroup.com |

| Solvent Usage | High volume of organic solvents required. | Lower solvent consumption. austinpublishinggroup.com |

| Automation | More difficult to automate. | Easily automated for high throughput. nih.gov |

| Cleanliness | May result in less clean extracts ("matrix effects"). | Generally provides cleaner extracts. nih.gov |

| Emulsion Formation | Prone to emulsion formation, complicating phase separation. | No emulsion formation. |

Following extraction and cleanup, the final extract is typically evaporated to dryness and reconstituted in the initial mobile phase of the chromatographic system to ensure good peak shape upon injection. nih.gov

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 4,5-Dehydro-corticosterone 21-Acetate |

| Acetonitrile |

| Ammonium Acetate |

| Corticosterone (B1669441) |

| Cortisol |

| Dichloromethane |

| Ethyl Acetate |

| Formic Acid |

| Methanol |

| Methyl-tert-butyl-ether (MTBE) |

Validation Parameters for Research-Oriented Analytical Assays (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)

The validation of analytical methods is a critical process in bioanalysis, ensuring that the chosen method is suitable for its intended purpose. For the quantification of 4,5-Dehydro-corticosterone 21-Acetate in complex biological matrices such as plasma, serum, or urine, a thorough validation process guarantees the reliability, reproducibility, and accuracy of the obtained results. This process involves the assessment of several key parameters as stipulated by regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The primary validation parameters include linearity, accuracy, precision, and the limits of detection and quantification.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample over a specific range. A linear relationship is typically established by analyzing a series of calibration standards of known concentrations. The data is then plotted as the instrument response versus the analyte concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value of 0.99 or greater generally considered acceptable.

For research involving 4,5-Dehydro-corticosterone 21-Acetate, establishing a linear range is crucial for accurate quantification of the compound in unknown samples. The calibration curve should encompass the expected concentration range of the analyte in the biological samples being analyzed.

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed by analyzing quality control (QC) samples prepared at different concentration levels (low, medium, and high) within the calibration range. The measured concentrations are then compared to the nominal concentrations, and the accuracy is expressed as the percentage of the nominal value. For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should not deviate by more than ±20%.

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). Intra-day precision is determined by analyzing the same set of QC samples multiple times on the same day, while inter-day precision is assessed by analyzing the QC samples on different days. For bioanalytical assays, the RSD should generally not exceed 15%, except for the LLOQ, where an RSD of up to 20% is often acceptable.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. The Limit of Quantification (LOQ), on the other hand, is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The LOQ is a critical parameter for bioanalytical assays, as it defines the lower end of the analytical range. The LOQ is often determined as the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and meets the acceptance criteria for accuracy and precision.

The following interactive data table summarizes typical acceptance criteria for the validation of bioanalytical methods for corticosteroids, which would be applicable to the analysis of 4,5-Dehydro-corticosterone 21-Acetate.

| Validation Parameter | Acceptance Criteria |

| Linearity | |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Accuracy | |

| Low, Medium, High QC Samples | Mean value within ±15% of nominal value |

| Lower Limit of Quantification (LLOQ) | Mean value within ±20% of nominal value |

| Precision | |

| Low, Medium, High QC Samples | Relative Standard Deviation (RSD) ≤ 15% |

| Lower Limit of Quantification (LLOQ) | Relative Standard Deviation (RSD) ≤ 20% |

| Limits of Detection/Quantification | |

| Limit of Detection (LOD) | Typically a signal-to-noise ratio of 3:1 |

| Lower Limit of Quantification (LOQ) | Lowest concentration on the calibration curve meeting accuracy and precision criteria (typically S/N ≥ 10) |

Detailed research findings from studies on structurally similar corticosteroid acetates provide insights into the expected performance of a validated method for 4,5-Dehydro-corticosterone 21-Acetate. For instance, a validated LC-MS/MS method for the determination of betamethasone (B1666872) acetate in human plasma demonstrated linearity over a range of 1.0-20.0 ng/mL with a correlation coefficient greater than 0.99. researchgate.net In another study, the LOQ for dexamethasone (B1670325) in plasma was established at 0.05 ng/mL. google.com

The following table presents hypothetical but representative data from a validation study for a corticosteroid acetate, illustrating the expected outcomes for accuracy and precision.

| Quality Control Sample | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD, %) |

| LLOQ | 0.5 | 0.48 ± 0.07 | 96.0 | 14.6 |

| Low | 1.5 | 1.55 ± 0.12 | 103.3 | 7.7 |

| Medium | 10 | 9.8 ± 0.6 | 98.0 | 6.1 |

| High | 20 | 20.4 ± 1.1 | 102.0 | 5.4 |

Investigations of 4,5 Dehydro Corticosterone 21 Acetate in Preclinical and Animal Models

Studies in Rodent Models (e.g., Mice, Rats)

Chronic administration of corticosterone (B1669441) in rodents is a widely utilized experimental model to study the consequences of prolonged stress and hypothalamic-pituitary-adrenal (HPA) axis dysfunction. researchgate.netnih.gov

The HPA axis is a critical neuroendocrine system that governs responses to stress. Chronic exposure to elevated levels of glucocorticoids, such as through corticosterone administration, leads to significant dysregulation of this axis. nih.gov In rodent models, this treatment paradigm is known to suppress the normal function of the HPA axis, resulting in reduced expression of hypothalamic corticotropin-releasing hormone (CRH) and diminished secretion of both adrenocorticotropic hormone (ACTH) and endogenous corticosterone in response to a novel stressor. nih.gov This disruption creates a state of HPA axis dysfunction that is instrumental in modeling stress-related disorders. researchgate.net The blunted hormonal response to acute stress is a key feature, indicating that the system's ability to adapt to new challenges is compromised. nih.gov

Table 1: Effects of Chronic Corticosterone Administration on HPA Axis Biomarkers in Rodents

| Biomarker | Effect of Chronic Administration | Brain Region/Gland | Implication | Reference |

| Corticotropin-Releasing Hormone (CRH) | Decreased Expression | Hypothalamus | Reduced central drive of the HPA axis | nih.gov |

| Adrenocorticotropic Hormone (ACTH) | Blunted Secretion (upon stress) | Pituitary Gland | Impaired pituitary response to stress | nih.gov |

| Endogenous Corticosterone | Blunted Secretion (upon stress) | Adrenal Gland | Negative feedback and adrenal atrophy | researchgate.netnih.gov |

| Glucocorticoid Receptor (GR) | Downregulation | Brain (e.g., Hippocampus) | Impaired feedback signaling | mdpi.com |

Glucocorticoids exhibit complex, often biphasic, effects on the immune system. While they are renowned for their potent anti-inflammatory and immunosuppressive actions, chronic dysregulation of the HPA axis can paradoxically lead to a pro-inflammatory state. mdpi.com Acutely, administration of related compounds like cortisone (B1669442) acetate (B1210297) acts as an immunosuppressant. medchemexpress.com However, studies using chronic corticosterone models in rodents report outcomes such as increased pro-inflammatory responses and upregulated pro-inflammatory cytokines. researchgate.net This suggests that while the initial effect may be suppressive, the long-term disruption of neuroendocrine-immune crosstalk can impair the regulation of inflammation. For instance, prolonged exposure to high levels of glucocorticoids can lead to apoptosis of lymphocytes in immune organs like the thymus. nih.govnih.gov

Table 2: Immunological and Inflammatory Findings in Animal Models

| Finding | Model/Compound | Details | Potential Consequence | Reference |

| Thymocyte Apoptosis | Chicken / Corticosterone 21-acetate | Steroid treatment induced programmed cell death in the thymus. | Immunosuppression | nih.gov |

| Cytokine Stimulation | Chicken / Corticosterone 21-acetate | Acute stress stimulated immunoreactivity to IL-1alpha, IL-6, and TNF-alpha. | Complex immune modulation | nih.gov |

| Pro-inflammatory Response | Rodent / Chronic Corticosterone | Chronic administration can induce upregulated pro-inflammatory cytokines. | Dysregulated inflammatory control | researchgate.net |

| Intestinal Lymphocytes | Mouse / Corticosterone | A single administration at levels seen in exercise did not induce apoptosis. | Context-dependent effects | nih.gov |

One of the most robust findings from chronic corticosterone administration in mice is the induction of a phenotype that closely mimics human metabolic syndrome. nih.govnih.gov This non-invasive method of dissolving corticosterone in drinking water leads to significant physiological changes. nih.gov Animals exposed to high levels of the hormone exhibit rapid and significant weight gain, a marked increase in adiposity (body fat), and hyperphagia (excessive eating). nih.govnih.gov Accompanying these physical changes are key endocrine disruptions, including elevated plasma levels of leptin, insulin (B600854), and triglycerides, as well as impaired glucose tolerance. nih.gov These findings establish chronic glucocorticoid exposure as a potent driver of metabolic dysregulation.

Table 3: Endocrine and Metabolic Changes from Chronic Corticosterone in Mice

| Parameter | Outcome | Details | Reference |

| Body Weight | Dramatic Increase | Rapid weight gain observed over a 4-week treatment period. | nih.gov |

| Adiposity | Increased | Weight of gonadal white adipose tissue was significantly increased. | nih.gov |

| Food Intake | Increased (Hyperphagia) | Animals consumed more food compared to controls. | nih.gov |

| Plasma Leptin | Elevated | Consistent with increased adipose tissue mass. | nih.gov |

| Plasma Insulin | Elevated | Indicative of insulin resistance. | nih.gov |

| Plasma Triglycerides | Elevated | A key feature of metabolic dysregulation. | nih.gov |

| Glucose Tolerance | Impaired | Animals showed a reduced ability to clear glucose from the blood. | nih.gov |

| Locomotion | Decreased | A behavioral change accompanying the metabolic phenotype. | nih.gov |

Research in Other Animal Species and Comparative Physiology (e.g., Fish models for metabolite identification)

The primary glucocorticoids involved in the stress response vary across vertebrate species. While rodents are corticosterone-dominant, most other mammals, including humans, pigs, and sheep, are cortisol-dominant. nih.govendocrine-abstracts.org This distinction is crucial in comparative physiology. Non-mammalian vertebrates show further diversity; for example, many fish and some amphibians utilize cortisol as their principal glucocorticoid. nih.govpurdue.edu This may be an adaptation to a fully aquatic lifestyle, where cortisol can fulfill both mineralocorticoid and glucocorticoid functions. purdue.edu Such species differences must be considered when using animal models for endocrine research. endocrine-abstracts.org While specific studies on the metabolite identification of 4,5-Dehydro-corticosterone 21-Acetate in fish models were not found, comparative studies on steroid profiles are essential for understanding the evolution and function of the HPA axis across taxa. oup.com

Methodological Considerations for in vivo Research Designs (e.g., Administration Routes, Sample Collection for Biomarker Analysis)

The design of in vivo studies involving glucocorticoids requires careful consideration of administration and measurement methodologies, as these can significantly influence experimental outcomes. nih.gov

Administration Routes: There are three common methods for chronic corticosterone administration in rodents, each with distinct characteristics:

Time-Release Pellets: Subcutaneous implantation of pellets designed to release a specific amount of the compound over a set period (e.g., 21 days). researchgate.netwayne.edu

Drinking Water: The compound is dissolved in the animals' drinking water, which is a non-invasive method that helps retain some of the natural diurnal rhythm of exposure. nih.govnih.gov

Subcutaneous Injections: Daily injections provide a bolus of the compound. Studies have shown this method can produce more consistently elevated serum levels compared to pellets or drinking water. nih.gov

The choice of administration route can lead to different effects on serum corticosterone levels and subsequent behavioral outcomes. nih.gov

Sample Collection for Biomarker Analysis: The assessment of HPA axis activity relies on measuring glucocorticoids in various biological samples. The choice of biomatrix is determined by the research question, as different samples reflect hormone levels over different timeframes. nih.govencyclopedia.pub

Fluid Samples: Blood (serum/plasma) and saliva reflect acute HPA axis activity at the moment of sampling. encyclopedia.pub

Excretory Samples: Urine and feces provide an integrated measure of hormone production over several hours to a few days. encyclopedia.pub

Solid/Keratinous Samples: Hair, feathers, claws, or nails are used for retrospective analysis of chronic stress. Glucocorticoids are incorporated into these tissues as they grow, providing a long-term record of HPA axis activity over weeks or months. nih.govencyclopedia.pubmdpi.com

Selecting the appropriate biomatrix and analytical method is critical for the reliable and accurate evaluation of stress physiology in animal models. nih.gov

Future Directions and Emerging Research Avenues for 4,5 Dehydro Corticosterone 21 Acetate

Development of Advanced Analytical Techniques for Spatially Resolved Steroid Profiling

Understanding the precise localization of 4,5-Dehydro-corticosterone 21-Acetate and its metabolites within tissues is critical to elucidating their biological functions. The development and application of advanced analytical techniques for spatially resolved steroid profiling, or "steroidomics," will be instrumental in achieving this.

Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. The application of MSI, particularly with high-resolution mass spectrometry, could map the distribution of 4,5-Dehydro-corticosterone 21-Acetate and its metabolites in target tissues with high specificity and sensitivity. This would provide invaluable information on its uptake, accumulation, and metabolism at a cellular level.

Another promising technique is liquid chromatography-mass spectrometry (LC-MS) coupled with laser capture microdissection (LCM). This approach would enable the quantitative analysis of the compound and its metabolites in specific cell populations isolated from heterogeneous tissues. This level of spatial resolution is crucial for understanding cell-type-specific responses to the steroid.

Furthermore, the development of novel molecular probes and biosensors for 4,5-Dehydro-corticosterone 21-Acetate could allow for real-time imaging of its dynamics in living cells and tissues. These tools could provide unprecedented insights into its subcellular localization and trafficking.

| Analytical Technique | Application in Steroid Profiling | Potential Insights |

| Mass Spectrometry Imaging (MSI) | Direct visualization of the compound and its metabolites in tissue sections. | Provides information on tissue-specific accumulation and metabolism. |

| Laser Capture Microdissection coupled with LC-MS (LCM-LC-MS) | Quantitative analysis of steroids in specific cell populations. | Reveals cell-type-specific uptake, metabolism, and response. |

| Molecular Probes and Biosensors | Real-time imaging of steroid dynamics in living cells. | Offers insights into subcellular localization, trafficking, and receptor engagement. |

Rational Design and Synthesis of Highly Selective Steroid Probes for Receptor Mapping

To dissect the specific molecular interactions of 4,5-Dehydro-corticosterone 21-Acetate with its receptors, the development of highly selective chemical probes is essential. These probes can be designed to have specific functionalities that allow for the identification and characterization of receptor binding sites and the mapping of receptor distribution.

The synthesis of fluorescently labeled analogs of 4,5-Dehydro-corticosterone 21-Acetate would enable the visualization of its binding to receptors in cells and tissues using advanced microscopy techniques. These probes could be used to study receptor internalization, trafficking, and co-localization with other proteins.

Photoaffinity labeling is another powerful technique that can be employed. This involves synthesizing a derivative of the compound that can be covalently cross-linked to its receptor upon photoactivation. Subsequent purification and analysis of the cross-linked complex can identify the specific binding proteins and even map the binding site.

Furthermore, the development of biotinylated or otherwise tagged versions of 4,5-Dehydro-corticosterone 21-Acetate would facilitate the isolation and identification of its binding partners through affinity purification coupled with mass spectrometry. This could lead to the discovery of novel interacting proteins and the elucidation of new signaling complexes.

| Probe Type | Design and Synthesis Strategy | Application |

| Fluorescent Probes | Covalent attachment of a fluorescent dye to the steroid scaffold. | Visualization of receptor binding, localization, and trafficking in cells and tissues. |

| Photoaffinity Probes | Incorporation of a photoreactive group into the steroid structure. | Covalent labeling and identification of receptor binding sites and interacting proteins. |

| Affinity Probes (e.g., Biotinylated) | Attachment of an affinity tag (e.g., biotin) to the steroid. | Isolation and identification of binding partners through affinity purification and mass spectrometry. |

Exploration of its Role in Specific Non-Human Physiological or Pathophysiological Contexts for Basic Science Understanding

The study of 4,5-Dehydro-corticosterone 21-Acetate in specific non-human physiological or pathophysiological contexts can provide fundamental insights into its mechanisms of action and the broader principles of steroid biology. Animal models and in vitro systems offer controlled environments to investigate the compound's effects.

For instance, its role in neuroinflammation and neuroplasticity could be explored in rodent models of neurological disorders. By administering the compound and observing its effects on inflammatory markers, neuronal survival, and synaptic plasticity, researchers can gain a better understanding of its potential neuroprotective or modulatory effects.

The compound's impact on immune responses could be investigated in models of autoimmune diseases or infection. These studies could reveal its specific effects on different immune cell populations and the signaling pathways involved in its immunomodulatory actions.

Furthermore, its influence on metabolic processes could be studied in models of metabolic disorders such as diabetes and obesity. These investigations could elucidate its effects on glucose metabolism, lipid profiles, and insulin (B600854) sensitivity, contributing to our understanding of the complex interplay between corticosteroids and metabolism.

Finally, exploring its effects in non-mammalian model organisms, such as zebrafish or Drosophila, could provide novel insights into the conserved and divergent aspects of steroid signaling across different species, contributing to a more comprehensive understanding of its fundamental biological roles.

| Research Area | Non-Human Model | Potential Scientific Insights |

| Neuroinflammation and Neuroplasticity | Rodent models of neurological disorders (e.g., stroke, multiple sclerosis). | Understanding of its neuroprotective and neuromodulatory mechanisms. |

| Immunomodulation | Animal models of autoimmune diseases (e.g., rheumatoid arthritis) or infection. | Elucidation of its specific effects on immune cell function and signaling. |

| Metabolic Regulation | Models of metabolic disorders (e.g., diabetes, obesity). | Insights into its role in glucose and lipid metabolism and insulin signaling. |

| Comparative Endocrinology | Non-mammalian model organisms (e.g., zebrafish, Drosophila). | Understanding of the evolutionarily conserved and divergent aspects of steroid signaling. |

Q & A

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.